molecular formula C16H21NO5 B3039104 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester CAS No. 96449-63-7

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B3039104
CAS No.: 96449-63-7
M. Wt: 307.34 g/mol
InChI Key: VCVHCJHNQOLOGK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group with methoxy substituents, and an ethyl ester functional group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group with methoxy substituents is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester include:

    1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: Differing only in the ester group, this compound has similar chemical properties but may exhibit different reactivity and solubility.

    1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid propyl ester: The longer alkyl chain in the ester group can affect the compound’s lipophilicity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-4-22-16(19)12-8-15(18)17(10-12)9-11-5-6-13(20-2)14(7-11)21-3/h5-7,12H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVHCJHNQOLOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160116
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-63-7
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester
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